methyl 4,5-dihydro-3H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

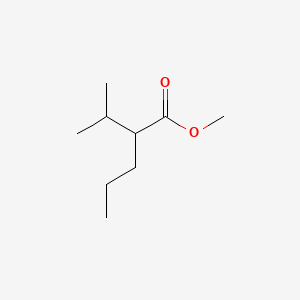

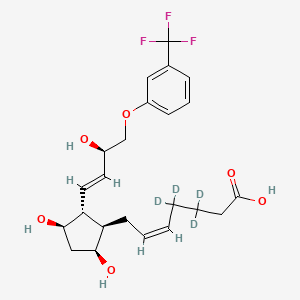

Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 126416-41-9 . It has a molecular weight of 128.13 and is a methyl ester derivative of 4-Pyrazolecarboxylic Acid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis

The molecular structure of methyl 4,5-dihydro-3H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

The chemical reactions involving pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, are diverse and have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their potential biological activities . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Agrochemistry

Pyrazoles also find applications in agrochemistry . They can be used in the development of new agrochemicals due to their diverse biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can form complexes with various metals, contributing to the development of new materials with unique properties .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds with various metals, which can be used in catalysis, materials science, and other areas .

Antioxidant and Antimicrobial Agents

Some pyrazole derivatives have been synthesized as potential antioxidants and antimicrobial agents . These compounds could be used in the development of new drugs and treatments .

Cancer Research

Certain pyrazole derivatives have shown potential in cancer research . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .

Fluorescent Materials

Pyrazoles can also be used in the development of fluorescent materials . Their unique electronic properties make them suitable for use in optoelectronic devices .

Future Directions

The future directions of research on methyl 4,5-dihydro-3H-pyrazole-3-carboxylate and other pyrazole derivatives are likely to continue focusing on their synthesis and applications in various fields of science . Their increasing popularity suggests that they will continue to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various protein receptors .

Mode of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s molecular weight (12813) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXFBJIDOATJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)

![N-[2-(Diethylamino)ethyl]hydroxylamine](/img/structure/B592445.png)

![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)